molecular formula C7H9ClOS B13076958 3-(5-Chlorothiophen-2-yl)propan-1-ol

3-(5-Chlorothiophen-2-yl)propan-1-ol

Cat. No.: B13076958
M. Wt: 176.66 g/mol
InChI Key: GRHJWDKVCJCLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H9ClOS and a molecular weight of 176.66 g/mol . This compound features a thiophene ring substituted with a chlorine atom at the 5-position and a propanol group at the 3-position. It is used primarily in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)propan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Low temperatures, typically around -78°C for the Grignard reaction

    Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities if needed.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (pyridinium chlorochromate) or potassium permanganate.

    Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.

Major Products Formed

    Oxidation: 3-(5-Chlorothiophen-2-yl)propanal or 3-(5-Chlorothiophen-2-yl)propanoic acid.

    Reduction: 3-(5-Chlorothiophen-2-yl)propane.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)propan-1-ol is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential biological activities and interactions with biomolecules.

    Medicine: Exploring its potential as a pharmacophore in drug discovery and development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The specific mechanism of action for 3-(5-Chlorothiophen-2-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorothiophen-2-yl)propan-1-ol
  • 3-(5-Bromothiophen-2-yl)propan-1-ol
  • 3-(5-Methylthiophen-2-yl)propan-1-ol

Uniqueness

3-(5-Chlorothiophen-2-yl)propan-1-ol is unique due to the specific positioning of the chlorine atom on the thiophene ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties and biological activities compared to its analogs .

Properties

Molecular Formula

C7H9ClOS

Molecular Weight

176.66 g/mol

IUPAC Name

3-(5-chlorothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H9ClOS/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,1-2,5H2

InChI Key

GRHJWDKVCJCLMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.